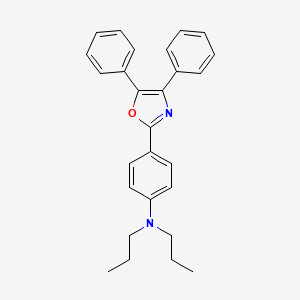
(2-Ethenyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol is an organic compound that belongs to the oxazoline family This compound is characterized by its unique structure, which includes an oxazoline ring substituted with ethyl, vinyl, and methanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The oxazoline ring can be reduced to form more saturated derivatives.
Substitution: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reactions may involve reagents like halogens (e.g., Br2) or organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce more saturated alcohols or amines.
Aplicaciones Científicas De Investigación
(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol exerts its effects depends on its specific application. In organic synthesis, the compound may act as a nucleophile or electrophile, participating in various chemical reactions. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to polymerization in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-2-(phenoxymethyl)-4,5-dihydrooxazol-4-yl)methanol: This compound has a similar oxazoline ring structure but with different substituents.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another related compound with a triazole ring instead of an oxazoline ring.
(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol: This compound features an isoxazole ring with different substituents.
Uniqueness
(4-Ethyl-2-vinyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its vinyl group allows for additional reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
61693-06-9 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(2-ethenyl-4-ethyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-3-7-9-8(4-2,5-10)6-11-7/h3,10H,1,4-6H2,2H3 |
Clave InChI |
XLHPABDXLQQEIK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(=N1)C=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


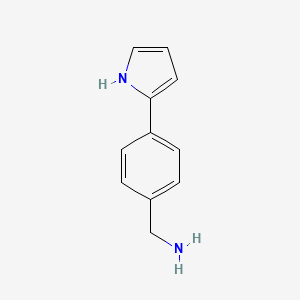
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
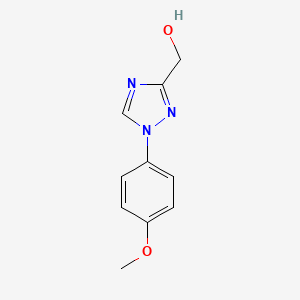
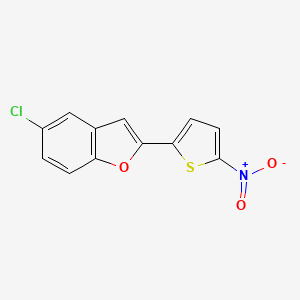
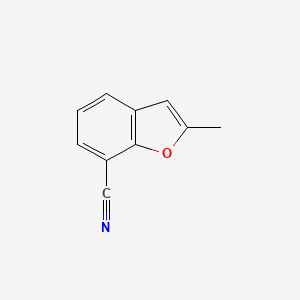
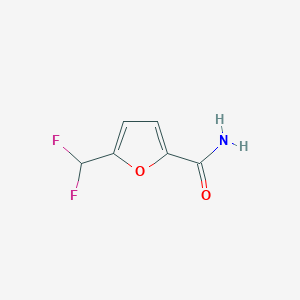
![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
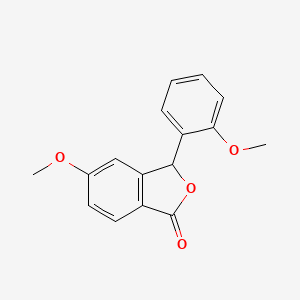
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
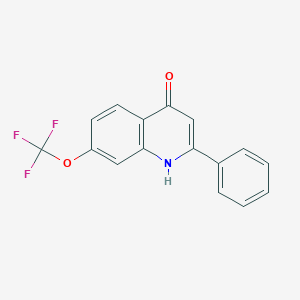
![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
